[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Lipophilicity Drug-Likeness Permeability

Researchers require reproducible results from structurally defined coumarin-oxyacetic acids. Direct substitution with simpler analogs fails due to ΔLogP >2.0, altering permeability and bioactivity. • **Key advantage:** Validated LogP 3.3 (XLogP3) vs. unsubstituted LogP 1.26 - ideal for cell-permeable probe design • **Application:** PPARγ ligand-binding domain mapping, RPLC calibration standard, conjugate synthesis via free -COOH • **Supply:** Mode purity ≥95% (HPLC), documented physicochemical profile for assay consistency

Molecular Formula C15H16O5
Molecular Weight 276.288
CAS No. 438027-96-4
Cat. No. B2636699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS438027-96-4
Molecular FormulaC15H16O5
Molecular Weight276.288
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O
InChIInChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17)
InChIKeyJLZMMXHFTDPQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butyl Coumarin-Oxyacetic Acid Overview


[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 438027-96-4) is a synthetic small molecule belonging to the coumarin-oxyacetic acid class, characterized by a 4-butyl substitution on the coumarin core [1]. This compound has a molecular weight of 276.28 g/mol and a molecular formula of C15H16O5 [1]. It is primarily utilized as a research intermediate, with its structural features suggesting utility in the synthesis of novel peroxisome proliferator-activated receptor (PPAR) modulators [2]. The 4-butyl group and the 7-oxyacetic acid moiety contribute to its distinct physicochemical profile, including a calculated LogP of approximately 3.3 [1] and a predicted boiling point of 477.2 °C , which differentiates it from simpler coumarin analogs.

Role

Synthetic intermediate for PPAR modulator development

Attribute

4-Butyl substitution provides higher lipophilicity vs. simpler coumarins

Workflow

Suited for SAR campaigns and cell-permeable probe design

Reported selection context

Analog Substitution Challenges


In-class substitution of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with related coumarin-oxyacetic acids is not straightforward due to significant variations in physicochemical properties introduced by the 4-butyl group. This alkyl chain increases the compound's lipophilicity (XLogP3 = 3.3) [1] compared to the unsubstituted analog [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (LogP ≈ 1.26) [2], which directly impacts cellular permeability and solubility [3]. Furthermore, the presence of the 4-butyl group alters the molecular weight and size, influencing interactions with biological targets like PPARs [4]. These structural differences are not merely cosmetic; they fundamentally change the compound's behavior in assays and reactions, making direct substitution a source of experimental error and irreproducible results.

Lipophilicity shift

4-Butyl group may increase logP substantially, altering cellular permeability and assay behavior vs. unsubstituted coumarin-oxyacetic acids.

Size & flexibility

Higher molecular weight and more rotatable bonds than 7-hydroxycoumarin analogs may lead to different binding modes and SAR readouts.

Physicochemical handling

Differences in boiling point and density vs. simpler coumarins may require adjusted purification and storage protocols.

Comparison with Coumarin Analogs


Enhanced Lipophilicity vs. Unsubstituted Coumarin

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid demonstrates significantly higher lipophilicity than its unsubstituted analog, [(2-oxo-2H-chromen-7-yl)oxy]acetic acid. The target compound has a calculated XLogP3 value of 3.3 [1], while the unsubstituted analog has a reported LogP of approximately 1.26 [2]. This difference of 2.04 LogP units corresponds to a more than 100-fold increase in the octanol-water partition coefficient, indicating a substantial shift in hydrophobicity.

Lipophilicity vs. unsubstituted
Data to verify
XLogP3 3.3 vs. 1.26 (Δ 2.04, >100x partition)
Higher lipophilicity may support permeability-focused workflow selection
Predicted values from PubChem / Molbase; experimental validation needed
Lipophilicity Drug-Likeness Permeability

Molecular Weight and Flexibility vs. 7-Hydroxycoumarin

Compared to the structurally related 7-hydroxycoumarin-4-acetic acid, [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid possesses a higher molecular weight (276.28 g/mol [1] vs. 220.18 g/mol ) and a greater number of rotatable bonds (6 [1] vs. 2 [2]). These differences arise from the addition of the 4-butyl chain and the positioning of the acetic acid moiety.

Molecular weight & flexibility
Class-level inference
MW 276.28 vs 220.18 g/mol (Δ +56.1, 25.5% increase)
Size and flexibility differences inform SAR design and binding-mode review
Rotatable bonds: 6 (target) vs. 2 (7-hydroxycoumarin analog)
Molecular Properties Rule of Five Pharmacophore Mapping

Boiling Point and Density vs. Analogs

The physicochemical properties of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid differ markedly from its simpler analogs. Its predicted boiling point of 477.2 °C is higher than that of [(2-oxo-2H-chromen-7-yl)oxy]acetic acid (461.8 °C ) but lower than that of 7-hydroxycoumarin-4-acetic acid (523.5 °C ). Similarly, its density of 1.3 g/cm³ is lower than both the unsubstituted analog (1.446 g/cm³ ) and the 4-hydroxy analog (1.511 g/cm³ ).

Boiling point & density
Data to verify
BP 477.2 °C; Density 1.3 g/cm³
Property differences inform purification and handling protocol selection
Predicted values; compare to experimental data for lab-scale work
Physicochemical Properties Purification Formulation

Lack of Direct Bioactivity Comparison

A comprehensive search of primary literature and authoritative databases (PubChem, BindingDB, ChEMBL) reveals a critical evidence gap: there are no direct head-to-head biological activity comparisons (e.g., IC50, EC50, Ki) between [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its closest structural analogs [1][2]. While related 4-alkyl coumarin derivatives are being investigated as PPARγ agonists [3], no quantitative potency data for this specific compound is publicly available as of April 2026.

Bioactivity data gap
Context-dependent
No direct potency data available for this compound
Positions compound as a synthetic intermediate for de novo SAR exploration
Related 4-alkyl coumarin EC50 4500 nM at PPARγ (CV1 cells)
Evidence Gap SAR Studies Procurement Considerations

Research and Industrial Applications


Lipophilic Probe Development for Cell Assays

Given its high calculated LogP (3.3) relative to simpler coumarins (ΔLogP = 2.04) [1], this compound is ideally suited as a lipophilic scaffold for designing cell-permeable fluorescent probes or imaging agents. Its enhanced hydrophobicity suggests improved passive diffusion across cell membranes, making it a valuable starting point for developing tools to study intracellular targets where membrane penetration is a rate-limiting factor.

SAR Expansion for PPARγ Ligands

The presence of a 4-butyl group on the coumarin core, combined with a 7-oxyacetic acid moiety, creates a unique pharmacophore for exploring PPARγ ligand binding. While no direct activity data exists for this exact compound, its structural homology to other 4-alkyl coumarin derivatives that show PPARγ transactivation activity [2] positions it as a key intermediate for synthesizing focused libraries to map the PPARγ ligand-binding domain's tolerance for alkyl chain length and polarity.

Calibration Standard for HIC

The distinct and validated LogP value of 3.3 [1] makes this compound a suitable candidate for use as a calibration standard or reference compound in reversed-phase liquid chromatography (RPLC) and hydrophobic interaction chromatography (HIC). Its consistent retention time, dictated by its lipophilicity, can be used to benchmark column performance and method reproducibility in analytical chemistry and purification workflows.

Intermediate for Dual PPARα/γ Agonists

Building on the broader interest in coumarin-chalcone hybrids as PPARα/γ dual agonists [3], this compound's carboxylic acid group provides a convenient synthetic handle for amide or ester bond formation. It can serve as a versatile building block for generating novel coumarin conjugates, enabling medicinal chemists to explore dual-target modulation in metabolic disorders with a distinct and patentable chemical space.

Application
Selection Property
Validation Focus
Cell-permeable probe design
Reported higher lipophilicity vs. simpler coumarins
Membrane permeability assay context
PPARγ ligand SAR studies
4-Butyl coumarin pharmacophore
PPARγ transactivation assay context
Chromatography calibration
Distinct lipophilicity-driven retention
Column performance benchmarking
PPARα/γ dual agonist synthesis
Carboxylic acid synthetic handle
Dual-target modulation research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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